molecular formula C9H17NO3 B13649056 Ethyl 2-(4-aminooxan-3-yl)acetate

Ethyl 2-(4-aminooxan-3-yl)acetate

Cat. No.: B13649056
M. Wt: 187.24 g/mol
InChI Key: VMHOAPAFZZFOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-aminooxan-3-yl)acetate is a chemical compound with the molecular formula C9H17NO3. It is known for its unique structure, which includes an ethyl ester group and an aminooxane ring. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-aminooxan-3-yl)acetate typically involves the reaction of ethyl acetate with an appropriate aminooxane derivative. One common method involves the use of ethyl cyanoacetate and an aminooxane under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminooxan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(4-aminooxan-3-yl)acetate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminooxan-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-aminooxan-3-yl)acetate is unique due to its specific aminooxane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-(4-aminooxan-3-yl)acetate

InChI

InChI=1S/C9H17NO3/c1-2-13-9(11)5-7-6-12-4-3-8(7)10/h7-8H,2-6,10H2,1H3

InChI Key

VMHOAPAFZZFOMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1COCCC1N

Origin of Product

United States

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